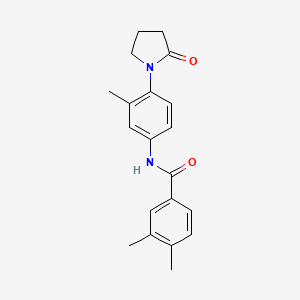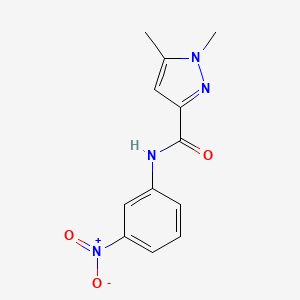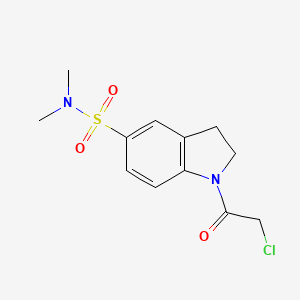
3,4-dimethyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 3,4-dimethyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide can be analyzed using 3-dimensional (3D) molecular structures, molecular surfaces, and molecular orbitals . These can be generated based on data derived from quantum chemical computations .科学的研究の応用
Material Science Applications
In the development of new materials, compounds with specific functionalities play a crucial role. For instance, aromatic diamines substituted with functional groups have been used to synthesize new polyimides and polyamides with unique properties, such as high solubility in organic solvents and good thermal stability. These materials exhibit potential for advanced applications in electronics and coatings due to their exceptional physical and chemical properties (Liu et al., 2002), (Liaw et al., 2001).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the design and synthesis of molecules with potential therapeutic effects are of high interest. Compounds similar in structure or functionality to "3,4-dimethyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide" have been investigated for their biological activities. For example, various benzamide derivatives have been explored for their inhibitory effects on enzymes, showing potential as therapeutic agents in treating diseases (Saeed et al., 2015). Another study focused on the synthesis and biological evaluation of aromatic polyamides, which could serve as scaffolds for drug development due to their structural diversity and biological compatibility (Faghihi & Mozaffari, 2008).
Organic Synthesis and Chemical Reactions
The versatility of compounds with specific functional groups, such as benzamide derivatives, extends to their use in organic synthesis, enabling the construction of complex molecules. For instance, the development of novel synthetic routes to piperidines and pyrrolizidines showcases the utility of certain functionalized compounds in creating diverse molecular architectures, which could lead to new discoveries in chemical synthesis and catalysis (Back & Nakajima, 2000).
特性
IUPAC Name |
3,4-dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13-6-7-16(11-14(13)2)20(24)21-17-8-9-18(15(3)12-17)22-10-4-5-19(22)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQGIXUFZMIEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-N-[2-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2728433.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2728437.png)
![1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione](/img/structure/B2728440.png)




![1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2728446.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2728447.png)
![3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2728448.png)
![2-(benzo[d]isoxazol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2728449.png)
